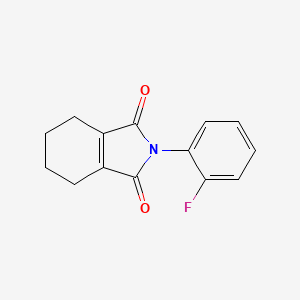
Ethyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate is a chemical compound known for its unique structure and properties. It contains both difluoro and trifluoromethyl groups, which contribute to its reactivity and potential applications in various fields. This compound is of interest in organic synthesis and industrial applications due to its fluorinated nature, which often imparts desirable chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate typically involves the reaction of ethyl acetoacetate with a fluorinating agent. One common method includes the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced fluorinating agents can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly those containing fluorine atoms.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Ethyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate can be compared with other fluorinated compounds, such as:
3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid: Similar in structure but contains a carboxylic acid group instead of an ester.
3,3,3-Trifluoro-2-(trifluoromethyl)propene: Contains a double bond and lacks the ester functionality.
Trifluoromethyl ethers: Compounds with a trifluoromethyl group attached to an oxygen atom, exhibiting different reactivity and properties.
The uniqueness of this compound lies in its combination of difluoro and trifluoromethyl groups, which impart distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
41296-90-6 |
|---|---|
Fórmula molecular |
C6H5F5O2 |
Peso molecular |
204.09 g/mol |
Nombre IUPAC |
ethyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate |
InChI |
InChI=1S/C6H5F5O2/c1-2-13-5(12)3(4(7)8)6(9,10)11/h2H2,1H3 |
Clave InChI |
CSOIAVAZMHOKRX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [4-(4-chlorophenyl)-2-(diethylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B14657977.png)
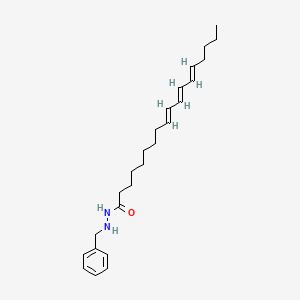

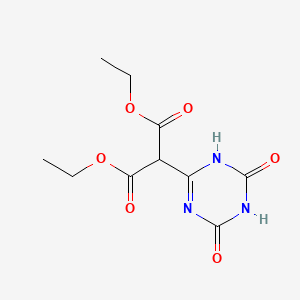
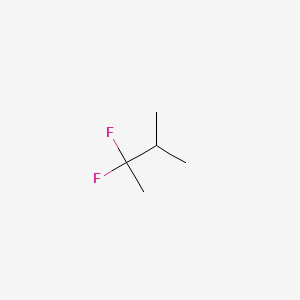
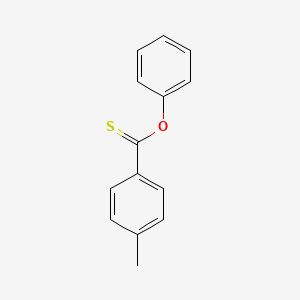

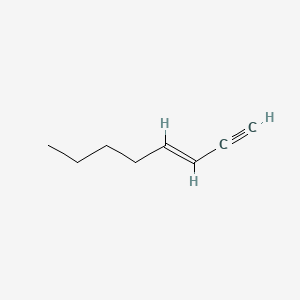
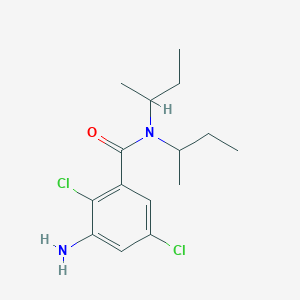
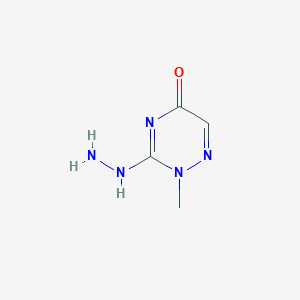

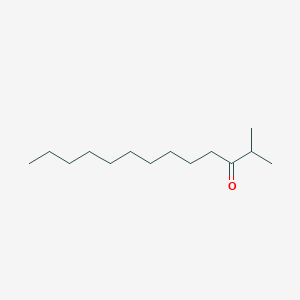
![Methyl [(3-nitrophenyl)carbamothioyl]carbamate](/img/structure/B14658053.png)
